molecular formula C12H15FN2O3 B12432104 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid

Cat. No.: B12432104
M. Wt: 254.26 g/mol
InChI Key: VBOIPLUGDOTXAH-UHFFFAOYSA-N
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Description

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, featuring a fluoropyridine moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with 3-methylpentanoic acid under specific conditions. The reaction is catalyzed by a suitable base and requires a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-[(6-Fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid
  • 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylbutanoic acid

Comparison: Compared to its analogs, 2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid exhibits unique properties due to the presence of the 3-methylpentanoic acid moiety.

Properties

Molecular Formula

C12H15FN2O3

Molecular Weight

254.26 g/mol

IUPAC Name

2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid

InChI

InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VBOIPLUGDOTXAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F

Origin of Product

United States

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